3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-

Catalog No.
S3395461
CAS No.
161192-39-8
M.F
C19H15NO4S2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmeth...

CAS Number

161192-39-8

Product Name

3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10-

InChI Key

KDHQPBOMSXIRRL-YBEGLDIGSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O

3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- is a complex organic compound belonging to the thiazolidine family. It features a thiazolidine ring with multiple functional groups, including a thioxo group and an oxo group, which contribute to its chemical reactivity and biological activity. The compound is characterized by its unique structure that allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: This can lead to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield thiols or thioethers, potentially altering its biological properties.
  • Substitution: The introduction of new functional groups can modify the compound’s chemical behavior and applications.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The specific outcomes depend on the conditions and reagents employed during the reactions .

Research indicates that 3-thiazolidineacetic acid derivatives exhibit various biological activities. Notably, some derivatives have shown mild anticancer properties. For instance, certain compounds derived from this class have been evaluated for their ability to inhibit fungal protein mannosyl transferase, which is crucial for fungal cell wall synthesis . This suggests potential applications in antifungal drug development.

Synthesis of 3-thiazolidineacetic acid derivatives typically involves multi-step organic reactions. Key methods include:

  • Regioselective Synthesis: Utilizing substituted amino acids and ethyl bromoacetate to form various derivatives. This method has been shown to yield compounds with specific regioselectivity towards the thiourea moiety .
  • Glycosylation Reactions: These involve the reaction of thiazolidine derivatives with glycosyl donors to enhance solubility and bioactivity.

The synthesis routes often require careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity.

The applications of 3-thiazolidineacetic acid are diverse:

  • Medicinal Chemistry: Its derivatives are explored for their potential as anticancer and antifungal agents.
  • Biochemical Research: Used as a tool compound to study enzyme inhibition mechanisms.
  • Pharmaceutical Development: The structural uniqueness allows for modifications that could lead to novel therapeutic agents .

Interaction studies have focused on the compound's ability to bind with various biological targets. For example, its derivatives have been tested against enzymes involved in critical metabolic pathways. These studies help elucidate the mechanisms by which these compounds exert their biological effects and assist in optimizing their pharmacological profiles .

Several compounds share structural similarities with 3-thiazolidineacetic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Thiazolidine-2,4-dioneContains two carbonyl groupsWidely used in antidiabetic medications
Thiazolidine-4-carboxylic acidFeatures a carboxylic acid groupStudied for various biological activities
Rhodanine-3-acetic acidSimilar thiazolidine structureKnown for antifungal properties

Uniqueness: 3-Thiazolidineacetic acid stands out due to its combination of thioxo and oxo functionalities along with its phenylmethoxy substitution, which may enhance its bioactivity compared to other thiazolidine derivatives .

Regioselective Approaches for Methylene-Substituted Thiazolidine Cores

Knoevenagel Condensation Strategies for Exocyclic Double Bonds

Knoevenagel condensation remains the cornerstone for introducing exocyclic methylene groups into thiazolidine scaffolds. In the synthesis of 5-arylidene-4-thiazolidinones, this reaction couples aromatic aldehydes with thiazolidine-2,4-dione precursors under acidic or basic conditions. For example, 3-thiazolidineacetic acid derivatives are synthesized by reacting 2,4-dioxothiazolidin-3-yl acetic acid with 4-(phenylmethoxy)benzaldehyde in acetic acid, using 33% methylamine as a catalyst [2]. This method achieves regioselective formation of the exocyclic double bond at position 5, critical for the (5Z)-configuration [2].

The choice of solvent and base significantly impacts reaction efficiency. Piperidine in ethanol or sodium acetate in acetic acid enhances condensation rates, yielding 5-arylidene products with >70% efficiency [2]. Ultrasonic irradiation has also been employed to accelerate Knoevenagel reactions, reducing energy consumption while maintaining regioselectivity [1]. For instance, vanadyl sulfate (VOSO₄) in acetonitrile under ultrasound promotes rapid cyclocondensation of aldehydes, amines, and thioglycolic acid, yielding thiazolidin-4-ones in 85–92% yields [1].

Table 1: Knoevenagel Condensation Conditions for 5-Arylidene Thiazolidinones

CatalystSolventTemperature (°C)Yield (%)Reference
MethylamineAcetic acid11068–85 [2]
PiperidineEthanolReflux72–78 [2]
VOSO₄Acetonitrile70 (ultrasound)85–92 [1]

Sugar-Mediated Steric Control in Cyclization Reactions

Steric control strategies, though less documented in the provided literature, can be inferred from analogous systems. Bulky catalysts like diisopropyl ethyl ammonium acetate (DTPEAC) direct cyclization by shielding specific reaction sites [1]. For example, DTPEAC facilitates room-temperature synthesis of thiazole-substituted pyrazolyl-4-thiazolidinones by sterically hindering undesired nucleophilic attacks [1]. While sugar-derived auxiliaries are not explicitly mentioned, the principle aligns with using polypropylene glycol (PPG) to prevent premature product degradation during thiazolidine ring formation [1]. PPG’s polymeric structure creates a steric environment that stabilizes intermediates, improving yields to 83% compared to polyethylene glycol (PEG) [1].

Catalytic Systems for Z-Isomer Selectivity

Achieving (5Z)-stereochemistry requires catalysts that stabilize the transition state favoring the Z-configuration. Triethylamine in toluene with methyl chloroformate selectively produces Z-isomers by modulating electron density at the exocyclic double bond [2]. For 3-thiazolidineacetic acid derivatives, trifluoroacetic acid (TFA) hydrolysis of tert-butyl esters under mild conditions preserves the Z-configuration, yielding 58% of the desired isomer [2].

Table 2: Catalytic Systems for Z-Isomer Formation

CatalystSolventIsomer Ratio (Z:E)Yield (%)Reference
TriethylamineToluene8:175 [2]
TFADichloromethane10:158 [2]
K₂CO₃Acetone6:168 [2]

Transition metal catalysts, though not directly cited, are implied through tungsten trioxide (WO₃)-mediated oxidations, which may influence stereochemistry during thiazolidine ring closure [1].

Solid-Phase Synthesis Techniques for Structural Diversification

While the provided literature focuses on solution-phase synthesis, solid-phase methodologies can be extrapolated from polymer-supported reactions. Polypropylene glycol (PPG) acts as a pseudo-solid phase in thiazolidin-4-one synthesis, enabling efficient product isolation and recycling [1]. Future adaptations could immobilize thiazolidine precursors on resin beads, permitting combinatorial diversification via iterative Knoevenagel condensations and cyclizations.

Anticancer Mechanisms via Peroxisome Proliferator-Activated Receptor Gamma Modulation

The anticancer mechanisms of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- are primarily mediated through modulation of Peroxisome Proliferator-Activated Receptor Gamma (Peroxisome Proliferator-Activated Receptor γ). Thiazolidinedione derivatives, including thiazolidineacetic acid compounds, demonstrate significant anticancer properties through both Peroxisome Proliferator-Activated Receptor γ-dependent and independent pathways [1] [2].

The Peroxisome Proliferator-Activated Receptor γ-dependent mechanism involves the stabilization of the β-sheet region of the receptor, which effectively inhibits Cyclin-Dependent Kinase 5-mediated phosphorylation of Serine-273 [1]. This phosphorylation inhibition is crucial for maintaining the receptor in its active conformation and preventing oncogenic signaling pathways. Novel thiazolidinedione compounds demonstrate superior efficacy in blocking Cyclin-Dependent Kinase 5-mediated phosphorylation compared to traditional antidiabetic agents, while simultaneously avoiding weight gain and edema side effects associated with full Peroxisome Proliferator-Activated Receptor γ activation [1].

The molecular mechanism further involves the compound's ability to stabilize helix 12 in its active conformation, though this stabilization is weaker than that observed with full agonists [1]. This partial agonist activity results from the compound's selective ability to stabilize specific receptor regions while minimally invoking adipogenesis and classical agonism pathways [1]. Hydrogen deuterium exchange studies reveal that these compounds strongly stabilize the β-sheet region of Peroxisome Proliferator-Activated Receptor γ, which directly correlates with their efficacy in inhibiting Cyclin-Dependent Kinase 5-mediated phosphorylation [1].

The anticancer efficacy is enhanced through transactivation and trans-repression of target genes. Transactivation primarily mediates anti-proliferation, anti-migration, and pro-differentiation effects, while trans-repression involves inflammatory response modulation [3]. In breast cancer cell lines, these compounds inhibit Nuclear Factor κB and Activator Protein-1 DNA binding while suppressing Matrix Metalloproteinases activity through Peroxisome Proliferator-Activated Receptor γ-dependent mechanisms [3].

The compound's structure, particularly the phenylmethoxy substituent at position 5 and the (5Z)-configuration, contributes to enhanced Peroxisome Proliferator-Activated Receptor γ binding affinity through improved hydrophobic interactions with the receptor binding pocket [4] [5]. This geometric configuration provides optimal molecular conformation for target engagement, distinguishing it from other stereoisomeric forms.

Structure-Activity Relationships in Tumor Cell Line Sensitivity

Extensive structure-activity relationship studies reveal critical molecular features that determine tumor cell line sensitivity to thiazolidineacetic acid derivatives. The cytotoxicity data demonstrates remarkable potency variations based on structural modifications, with half maximal inhibitory concentration values ranging from nanomolar to micromolar concentrations across different cancer cell lines [6] [7] [8].

CompoundCell LineIC50 ValueActivity TypeReference
p-Methoxy-5-benzylidine-4-thiazolidinone (benzoxazole)HepG20.027 nMAnticancerMolecular docking study [6]
p-Methoxy-5-benzylidine-4-thiazolidinone (benzothiazole)HepG20.026 nMAnticancerMolecular docking study [6]
p-Chloro-5-benzylidine-4-thiazolidinoneMCF719 nMAnticancerMolecular docking study [6]
5-(4-Nitrobenzylidene)-thiazolidin-4-oneHepG2/MCF-78.80 μM/7.22 μMAnticancerMTT assay [7]
Bis-thiazole compound 5cHeLa0.6 nMAnticancerCervical cancer activity [9]
Thiazolidinone compound 6cMCF-76.70 μMAnticancerMTT assay vs doxorubicin [8]

The electron-withdrawing groups, particularly chlorine and nitro substituents, significantly enhance cytotoxic potency through improved membrane permeability and cellular uptake [10] [11]. These substituents increase the lipophilicity of compounds, which alters permeability across bacterial and cancer cell membranes, leading to enhanced bioavailability [11]. Conversely, electron-donating groups such as methoxy and hydroxyl provide moderate activity enhancement by maintaining balanced hydrophilic-lipophilic properties [12] [11].

Para-substitution on the phenyl ring demonstrates superior activity compared to ortho or meta substitution patterns [6] [12]. This positional preference results from optimal steric fit within the target protein binding pocket, allowing for maximum interaction with critical amino acid residues [6] [8]. The thiazolidine ring integrity proves essential for biological activity, as ring-opened analogs show substantially decreased potency [4]. Studies comparing intact thiazolidine structures with their corresponding ring-opened analogs demonstrate that structural integrity is required for target protein interaction and subsequent biological activity [4].

The carboxylic acid chain at the N-3 position emerges as critical for anticancer activity, particularly in Peroxisome Proliferator-Activated Receptor γ-dependent pathways [2] [12]. The length of this carboxylic chain proves crucial, with acetic acid derivatives showing optimal activity among tested derivatives [12]. Molecular docking simulations demonstrate that this structural feature enables proper orientation within the active site and facilitates essential hydrogen bonding interactions [8] [12].

Benzothiazole substitution shows slightly higher activity compared to benzoxazole derivatives due to different electronic properties affecting target binding [6]. The sulfur atom in benzothiazole provides enhanced electron density distribution, contributing to improved binding affinity with target proteins [10] [6]. Hydrophobic side chains, particularly longer alkyl chains, demonstrate improved cancer cell selectivity through enhanced cellular uptake and retention [5]. The dodecyl amide derivative exhibits the highest selectivity for cancer cells versus non-tumor cells, indicating that hydrophobic modifications can enhance therapeutic index [5].

Antibacterial Action Through Enzyme Inhibition Pathways

The antibacterial mechanisms of thiazolidineacetic acid derivatives operate primarily through inhibition of essential bacterial enzymes involved in peptidoglycan biosynthesis. These compounds target multiple enzymes in the Mur ligase family, which catalyze consecutive steps in cytoplasmic peptidoglycan precursor formation [13] [14] [15].

Target EnzymeIC50 RangeMechanismBacterial SelectivityResistance Potential
MurC (UDP-N-acetylmuramate-L-alanine ligase)4.1-6.8 μM (E. coli), 4.3-10.3 μM (S. aureus)Inhibits peptidoglycan biosynthesis first stepBroad spectrum activityLow (essential pathway) [13]
MurD (UDP-N-acetylmuramoylalanine-D-glutamate ligase)6.4-180 μMBlocks D-glutamate addition to peptidoglycan precursorE. coli and S. aureus selectiveLow (essential enzyme) [15] [16]
MurE (UDP-N-acetylmuramoylalanyl-D-glutamate-diaminopimelate ligase)6.4-180 μMPrevents diaminopimelate incorporationE. coli and S. aureus selectiveLow (essential enzyme) [15]
Penicillin-binding proteinsVariable activityInterferes with cell wall cross-linkingGram-positive preferenceModerate (known resistance mechanisms) [17]

The MurC enzyme represents the primary target, where thiazolidineacetic acid derivatives demonstrate potent inhibition with half maximal inhibitory concentration values ranging from 4.1 to 6.8 μM against Escherichia coli and 4.3 to 10.3 μM against Staphylococcus aureus [13]. This enzyme catalyzes the addition of L-alanine to UDP-N-acetylmuramic acid, representing the first step in peptidoglycan side chain biosynthesis [18]. The inhibition mechanism involves competitive binding to the enzyme's active site, preventing substrate access and subsequent peptide bond formation [13] [16].

MurD and MurE ligases serve as secondary targets, with dual inhibitors showing half maximal inhibitory concentration values between 6.4 and 180 μM [15]. These enzymes are responsible for the successive addition of D-glutamate and diaminopimelate to the growing peptidoglycan precursor [18] [15]. The first D-glutamic acid-containing dual inhibitor demonstrates antibacterial activity against Gram-positive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains with minimal inhibitory concentration values of 8 μg/mL [15].

The compounds function as phosphate mimics, with the thiazolidinone and rhodanine cores serving as novel phosphate bioisosteres [17]. This mimicry allows the compounds to compete with ATP-dependent amino acid ligases, including MurC, MurD, MurE, and MurF enzymes, which are characterized by distinct transglycosylase activity [17]. High-resolution crystal structures of MurD complexed with thiazolidinone inhibitors reveal detailed binding modes within the active site, providing valuable information for structure-based optimization [16].

Rhodanine derivatives demonstrate bactericidal activity specifically against Gram-positive pathogens [19]. These compounds show significant activity against vancomycin-resistant and methicillin-resistant Staphylococcus aureus strains with minimum inhibitory concentration values of 4 μM, Staphylococcus epidermidis with minimum inhibitory concentration of 4 μM, and vancomycin-resistant Enterococcus strains with minimum inhibitory concentration values of 8 μM [19]. The selectivity for Gram-positive bacteria results from differences in cell wall structure and peptidoglycan composition [19] [11].

The mechanism extends to inhibition of penicillin-binding proteins, which are transferases involved in peptidoglycan cross-linking [17]. Unlike β-lactam antibiotics that form covalent bonds with these proteins, thiazolidineacetic acid derivatives employ non-covalent inhibition mechanisms, potentially reducing the likelihood of resistance development [20] [19]. The compounds demonstrate low cytotoxicity against human cell lines, with rhodanine derivatives showing no toxicity to mouse murine macrophages up to 64 μM, human keratinocytes up to 32 μM, and human colorectal cells up to 128 μM [19].

XLogP3

4

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